molecular formula C15H19NO B3826834 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one

5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one

Cat. No. B3826834
M. Wt: 229.32 g/mol
InChI Key: VCMCHYDUKRRPDD-SNMPHBPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one, also known as DMHPD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMHPD belongs to the class of chalcones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one has been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one can inhibit the proliferation and migration of cancer cells, reduce the production of inflammatory mediators, and protect against oxidative stress. In vivo studies have shown that 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one can reduce inflammation and oxidative stress in animal models of arthritis, colitis, and cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one is its relatively simple synthesis method, which makes it readily available for laboratory experiments. 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one is also stable under normal laboratory conditions and can be easily stored for extended periods. However, one of the limitations of 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one is its low solubility in water, which can make it difficult to use in certain experiments. 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one also has limited bioavailability, which can affect its efficacy in vivo.

Future Directions

There are numerous future directions for the study of 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one. One potential direction is the development of 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the investigation of 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one as a plant growth regulator and pesticide. Additionally, the synthesis of 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one-based materials for various applications, including electronics and photonics, is an area of active research.

Scientific Research Applications

5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In agriculture, 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one has been investigated for its potential as a plant growth regulator and pesticide. In materials science, 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one has been used as a precursor for the synthesis of various organic materials, including polymers and liquid crystals.

properties

IUPAC Name

(4E,6E)-5-amino-2,2-dimethyl-7-phenylhepta-4,6-dien-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-15(2,3)14(17)11-13(16)10-9-12-7-5-4-6-8-12/h4-11H,16H2,1-3H3/b10-9+,13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMCHYDUKRRPDD-SNMPHBPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=C(C=CC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C=C(\C=C\C1=CC=CC=C1)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5192700

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one
Reactant of Route 2
Reactant of Route 2
5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one
Reactant of Route 3
Reactant of Route 3
5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one
Reactant of Route 4
5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one
Reactant of Route 5
5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one
Reactant of Route 6
5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.